![molecular formula C17H30N2O B14218538 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol CAS No. 627521-55-5](/img/structure/B14218538.png)
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is a chemical compound with the molecular formula C16H27N2O It is an amino alcohol, characterized by the presence of both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol typically involves a multi-step process. One common method includes the reductive amination of 4-phenylbutylamine with 5-amino-1-pentanol. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Applications De Recherche Scientifique
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacking the phenylbutyl group.
4-Phenylbutylamine: A primary amine with a phenylbutyl group but lacking the hydroxyl group.
Uniqueness
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, as well as the phenylbutyl moiety
Propriétés
Numéro CAS |
627521-55-5 |
|---|---|
Formule moléculaire |
C17H30N2O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
5-[2-(4-phenylbutylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C17H30N2O/c20-16-8-2-6-12-18-14-15-19-13-7-5-11-17-9-3-1-4-10-17/h1,3-4,9-10,18-20H,2,5-8,11-16H2 |
Clé InChI |
ZPPDUFJKCPBPSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNCCNCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)


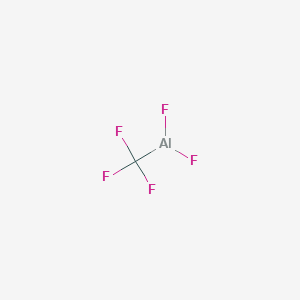
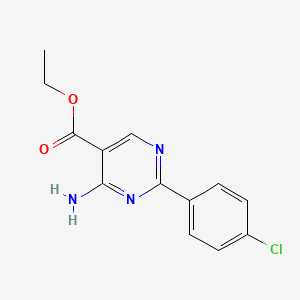
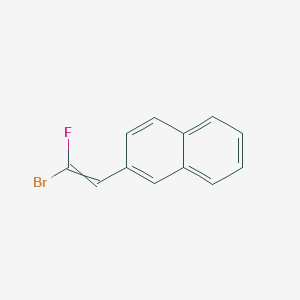
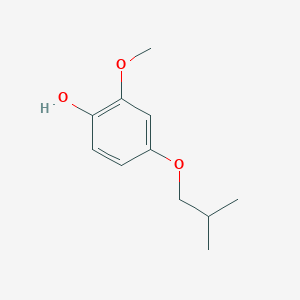

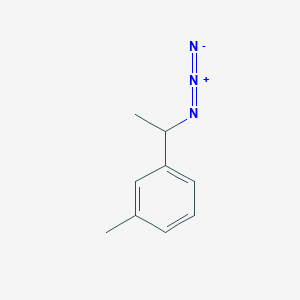

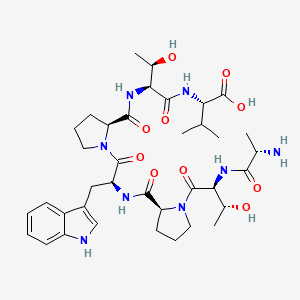
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
